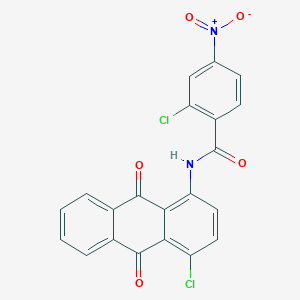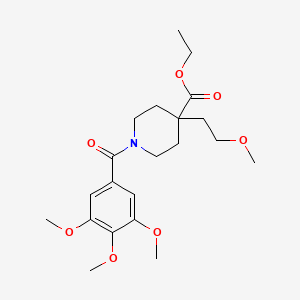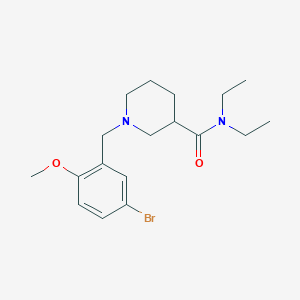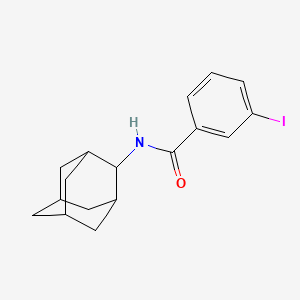![molecular formula C14H13N3O3 B5119455 N-[(3-nitrophenyl)(phenyl)methyl]urea](/img/structure/B5119455.png)
N-[(3-nitrophenyl)(phenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-nitrophenyl)(phenyl)methyl]urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is also known as N-(3-nitrobenzyl)-N'-phenylurea, and its chemical formula is C14H12N2O3.
Mécanisme D'action
The mechanism of action of N-[(3-nitrophenyl)(phenyl)methyl]urea is not well understood. However, it is believed that this compound acts by inhibiting the activity of specific enzymes or proteins that are essential for the growth and survival of cancer cells or microorganisms.
Biochemical and physiological effects:
N-[(3-nitrophenyl)(phenyl)methyl]urea has been reported to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. Moreover, N-[(3-nitrophenyl)(phenyl)methyl]urea has been shown to inhibit the growth of various pathogenic microorganisms by disrupting their metabolic pathways or cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-nitrophenyl)(phenyl)methyl]urea has several advantages for lab experiments. This compound is easy to synthesize, and it is commercially available at a reasonable cost. Moreover, N-[(3-nitrophenyl)(phenyl)methyl]urea has shown promising results in various scientific research domains, which makes it a potential candidate for further investigation. However, this compound has some limitations as well. N-[(3-nitrophenyl)(phenyl)methyl]urea is not water-soluble, which makes it difficult to work with in some experiments. Moreover, this compound has not been extensively studied in vivo, which limits its potential applications in the field of medicine.
Orientations Futures
There are several future directions for the research on N-[(3-nitrophenyl)(phenyl)methyl]urea. One of the potential directions is to investigate the mechanism of action of this compound in more detail. Moreover, further studies are needed to evaluate the efficacy and safety of N-[(3-nitrophenyl)(phenyl)methyl]urea in vivo. Additionally, this compound can be modified to improve its solubility and bioavailability, which can enhance its potential applications in the field of medicine. Finally, the potential applications of N-[(3-nitrophenyl)(phenyl)methyl]urea in other scientific research domains, such as agriculture and environmental science, can be explored.
Conclusion:
In conclusion, N-[(3-nitrophenyl)(phenyl)methyl]urea is a chemical compound that has potential applications in various scientific research domains. This compound can be synthesized easily and has shown promising results in inhibiting the growth of cancer cells and pathogenic microorganisms. However, further studies are needed to evaluate the efficacy and safety of N-[(3-nitrophenyl)(phenyl)methyl]urea in vivo and to explore its potential applications in other scientific research domains.
Méthodes De Synthèse
The synthesis of N-[(3-nitrophenyl)(phenyl)methyl]urea involves the reaction of 3-nitrobenzyl chloride with phenyl isocyanate in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield after purification. This synthesis method is simple and efficient, and it has been widely used in the preparation of N-[(3-nitrophenyl)(phenyl)methyl]urea.
Applications De Recherche Scientifique
N-[(3-nitrophenyl)(phenyl)methyl]urea has potential applications in various scientific research domains, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro. Moreover, N-[(3-nitrophenyl)(phenyl)methyl]urea has been investigated for its antifungal and antibacterial activity, and it has shown promising results in inhibiting the growth of various pathogenic microorganisms.
Propriétés
IUPAC Name |
[(3-nitrophenyl)-phenylmethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c15-14(18)16-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)17(19)20/h1-9,13H,(H3,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBVIBVYBOHGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Nitrophenyl)-phenylmethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5119392.png)
![3-bromo-4-ethoxy-N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B5119399.png)
![3-amino-4,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5119405.png)
![5-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5119423.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119432.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B5119439.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[5-(methoxymethyl)-2-furoyl]-4-piperidinyl}propanamide](/img/structure/B5119450.png)
![methyl (5-bromo-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5119459.png)
![2-ethoxy-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5119467.png)
![N-[2-(4-chlorophenoxy)ethyl]-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5119473.png)
